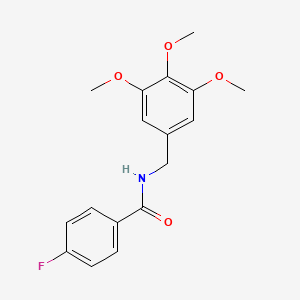
4-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Synthesis methods for related fluorinated benzamide compounds involve nucleophilic vinylic substitution reactions, highlighting the role of fluorine atoms in enhancing electrophilic reactivity and enabling the formation of heterocyclic structures with potential biological activities (Meiresonne et al., 2015). The synthesis strategies for these compounds often involve complex reactions that introduce fluorine or fluoroalkyl groups into the benzamide structure, contributing to the diversity of the resulting chemical entities and their potential applications.
Molecular Structure Analysis
The crystal structure and molecular geometry of related benzamide compounds have been extensively studied. For instance, N-(4-methylbenzyl)benzamide exhibits a crystalline form with intermolecular hydrogen bonds and weak C—H⋯π interactions, which are critical for its stability and physical properties (Goel et al., 2017). These structural analyses provide insights into how substitutions on the benzamide structure, such as fluorine atoms or trimethoxybenzyl groups, can influence molecular stability, crystal packing, and intermolecular interactions.
Chemical Reactions and Properties
Fluorinated benzamides undergo various chemical reactions that highlight their reactivity and potential for further modification. For example, the preparation of fluorobenzyl analogs of DASB indicates the versatility of fluorinated benzamides in synthesizing neuroimaging agents, showcasing their chemical reactivity and applicability in creating compounds with significant biological relevance (Garg et al., 2007).
Physical Properties Analysis
The physical properties of benzamide derivatives, including those with fluorine substitutions, are influenced by their molecular structure. Studies on related compounds have shown that crystal morphology, optical properties, and thermal stability can be tailored through molecular design and synthesis (Goel et al., 2017). These findings suggest that the physical properties of 4-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide would also be subject to the impacts of its specific molecular configuration.
Chemical Properties Analysis
The chemical properties of fluorinated benzamides, such as reactivity, stability, and interactions with biological targets, are crucial for their potential applications. Research on fluorobenzyl derivatives has demonstrated how fluorine atoms can affect the biological activity of benzamide compounds, offering pathways for developing new therapeutic agents (Garg et al., 2007).
作用机制
Target of Action
The primary target of 4-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate. By inhibiting SDH, the compound can disrupt this critical metabolic pathway .
Mode of Action
4-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . This interaction inhibits the enzymatic activity of SDH, leading to disruption in the citric acid cycle .
Biochemical Pathways
By inhibiting SDH, 4-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide affects the citric acid cycle, a crucial metabolic pathway. The downstream effects include a decrease in the production of fumarate and a subsequent buildup of succinate. This disruption can lead to a decrease in cellular respiration and energy production .
Result of Action
The inhibition of SDH by 4-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide leads to a disruption in the citric acid cycle. This disruption can result in a decrease in cellular respiration and energy production, potentially leading to cell death .
属性
IUPAC Name |
4-fluoro-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4/c1-21-14-8-11(9-15(22-2)16(14)23-3)10-19-17(20)12-4-6-13(18)7-5-12/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNBFZRYMNTEEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[3-(benzyloxy)-4-methoxybenzylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5773551.png)
![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide](/img/structure/B5773561.png)

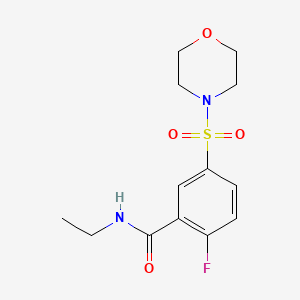
![N-cyclopropyl-6-ethyl-2-({3-[(4-fluorobenzyl)oxy]-4-methoxybenzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5773569.png)
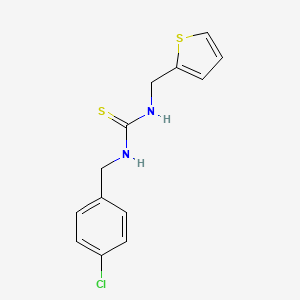
![N-[4-(dimethylamino)benzyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5773579.png)
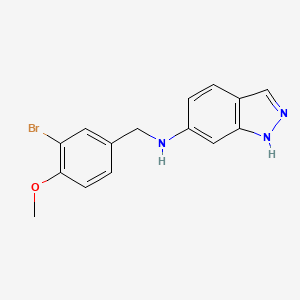

![4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5773613.png)
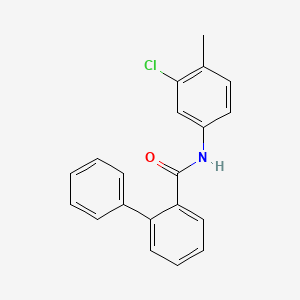
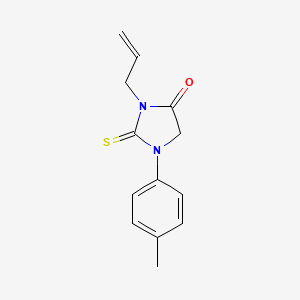
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2,6-dichlorobenzylidene)acetohydrazide](/img/structure/B5773641.png)
![N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5773645.png)